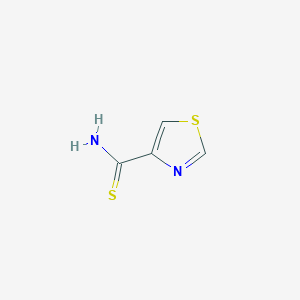

Thiazole-4-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQQSPURSLWWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515721 | |

| Record name | 1,3-Thiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80653-66-3 | |

| Record name | 1,3-Thiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for thiazole-4-carbothioamide and its derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details established synthetic routes, including the Hantzsch thiazole synthesis and the modified Gewald reaction, offering insights into their mechanisms, experimental protocols, and quantitative data.

Core Synthesis Pathways

The synthesis of the this compound core predominantly relies on classical heterocyclic chemistry reactions, primarily the Hantzsch thiazole synthesis. Modifications of this and other methods, such as the Gewald reaction, have also been employed to generate substituted thiazole derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative.[1][2] This method is widely utilized for its reliability and the accessibility of starting materials.

Mechanism:

The reaction mechanism initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]

A general workflow for the Hantzsch-based synthesis of 2-aminothiazole-5-carboxamides is depicted below.[3]

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis.[4]

-

Reagents:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (20 mL)

-

-

Procedure:

-

Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.

-

Add methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

-

Remove the reaction from heat and allow it to cool to room temperature.

-

Pour the reaction contents into a 100-mL beaker containing 5% Na2CO3 solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Air dry the collected solid product.

-

Quantitative Data:

The Hantzsch synthesis is known for its high yields.[4]

| Reactants | Product | Solvent | Temperature | Time | Yield | Reference |

| 2-bromoacetophenone, Thiourea | 2-amino-4-phenylthiazole | Methanol | 100°C | 30 min | High | [4] |

| α-haloketones, Thioamides | Thiazole derivatives | Various | Various | Various | Good | [2] |

| N(alpha)-Fmoc α-halomethylketones, Thiourea | 4-amino-thiazole derivatives | DME | -13°C to RT | 1 h | 95% | [5][6] |

Modified Gewald Reaction

The Gewald reaction is a multicomponent reaction used for the synthesis of 2-aminothiophenes. A modified version of this reaction can be utilized to synthesize 2-substituted thiazoles.[7][8] This pathway is particularly useful when α-substituted nitriles are used as starting materials. The substitution pattern on the α-carbon of the nitrile determines whether a thiophene or a thiazole is formed.[7]

Mechanism:

Two putative mechanisms are proposed for the formation of the thiazole ring via a modified Gewald reaction. Mechanism A is reminiscent of the original Gewald reaction, while Mechanism B is viable for molecules without α-protons to the nitrile group. The predominant pathway is believed to be Mechanism A.[8]

The general reaction scheme involves the reaction of an α-substituted nitrile with an aldehyde precursor, such as 1,4-dithiane-2,5-diol, and elemental sulfur in the presence of a base.

Experimental Protocol: General Procedure for Thiazole Synthesis via Modified Gewald Reaction

The following is a general procedure based on studies of the modified Gewald reaction for thiazole synthesis.[7][8]

-

Reagents:

-

α-substituted nitrile (1 mmol)

-

1,4-dithiane-2,5-diol (aldehyde precursor) (1.2 mmol)

-

Elemental Sulfur (1.1 mmol)

-

Base (e.g., triethylamine) (2 mmol)

-

Solvent (e.g., ethanol or DMF)

-

-

Procedure:

-

Dissolve the α-substituted nitrile, 1,4-dithiane-2,5-diol, and elemental sulfur in the chosen solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture under reflux or using microwave irradiation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

-

Quantitative Data:

Yields for the modified Gewald synthesis of thiazoles can vary depending on the substrates and reaction conditions.

| α-substituted Nitrile | Aldehyde Precursor | Base | Solvent | Heating Method | Yield Range | Reference |

| Various | 1,4-dithiane-2,5-diol | Triethylamine | Ethanol | Conventional | Moderate | [7][8] |

| Various | 1,4-dithiane-2,5-diol | Triethylamine | DMF | Microwave | Good | [7][8] |

One-Pot Synthesis Approaches

One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of thiazole derivatives. These methods often involve the in-situ formation of intermediates, which then react further to form the final product.[9][10]

A notable one-pot synthesis involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, catalyzed by reusable nanoparticles.[10]

Experimental Protocol: General Procedure for a One-Pot Thiazole Synthesis

This protocol is based on a green, one-pot multicomponent synthesis strategy.[10]

-

Reagents:

-

α-halo carbonyl compound (1 mmol)

-

Thiosemicarbazide (1 mmol)

-

Anhydride (1 mmol)

-

NiFe2O4 nanoparticles (5 mg)

-

Ethanol:water (1:1) solvent system (5 mL)

-

-

Procedure:

-

Combine the α-halo carbonyl compound, thiosemicarbazide, anhydride, and NiFe2O4 nanoparticles in the ethanol:water solvent system.

-

Heat the mixture at 75°C for 45–60 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid product, wash with water, and dry.

-

Purify the product by recrystallization from absolute ethanol.

-

Quantitative Data:

This one-pot method has been shown to produce good to excellent yields.[10]

| α-halo carbonyl compound | Anhydride | Catalyst | Solvent | Temperature | Time | Yield Range | Reference |

| Substituted | Various | NiFe2O4 nanoparticles | Ethanol:Water (1:1) | 75°C | 45-60 min | Good to Excellent | [10] |

Conclusion

The synthesis of this compound and its derivatives can be achieved through several reliable and adaptable methods. The Hantzsch synthesis remains a fundamental and high-yielding approach. The modified Gewald reaction provides a valuable alternative, particularly for the synthesis of 2-substituted thiazoles from nitriles. Furthermore, the development of one-pot, multicomponent reactions offers more efficient and environmentally friendly pathways. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize novel thiazole-based compounds with potential therapeutic applications.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 8. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biological Evaluation of Novel Thiazole-4-carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological activities of novel thiazole-4-carbothioamide derivatives. The document focuses on key synthetic strategies, detailed experimental procedures, and the anticancer and antimicrobial potential of these compounds, supported by quantitative data and mechanistic insights into their signaling pathways.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[1][2] The thiazole moiety serves as a crucial building block for developing compounds that interact with various biological targets, thereby inhibiting pathways involved in disease progression.[1] The incorporation of a carbothioamide group at the 4-position of the thiazole ring is a key area of interest, as this functional group can enhance biological activity and provide a versatile handle for further chemical modifications. This guide will explore the synthesis of these derivatives and their significant therapeutic potential.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several established and novel synthetic routes. The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole ring. This typically involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3] More recent methods also leverage multicomponent reactions and environmentally friendly catalysts to improve efficiency and yield.

A common strategy for synthesizing 2-substituted-thiazole-4-carbothioamides involves the initial formation of a thiosemicarbazone, which then undergoes cyclization. For instance, the reaction of a substituted hydrazine-carbothioamide with an α-halo ketone, such as chloroacetone, in the presence of a base like triethylamine, yields the corresponding 2,3,4-trisubstituted thiazole derivative.[4] Another approach involves the reaction of a carbothioamide with hydrazonoyl chlorides, which proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.[5][6]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key intermediates and final this compound derivatives, based on established literature procedures.

Protocol 1: Synthesis of 2-(benzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)

This protocol describes the synthesis of a thiosemicarbazone, a common precursor for thiazole synthesis.

Materials:

-

3-substituted-4-hydroxybenzaldehyde (0.01 mol)

-

Thiosemicarbazide (0.01 mol)

-

Absolute ethanol (30 mL)

-

Acetic acid (catalytic amount)

Procedure:

-

A mixture of 3-substituted-4-hydroxybenzaldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in absolute ethanol (30 mL).[7]

-

A few drops of acetic acid are added as a catalyst.[7]

-

The mixture is refluxed for 4 hours and then allowed to cool to room temperature.[7]

-

The resulting precipitate is collected by filtration, washed with ethanol, and dried.[7]

-

The crude product is recrystallized from a suitable solvent to yield the pure thiosemicarbazone.[7]

Protocol 2: Synthesis of 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4(5H)-ones

This protocol details the cyclization of a thiosemicarbazone to form a thiazole derivative.

Materials:

-

2-Substituted hydrazine carbothioamides (thiosemicarbazones) (0.01 mol)

-

Ethyl chloroacetate (0.01 mol)

-

Anhydrous sodium acetate (0.02 mol)

-

Absolute ethanol (50 mL)

Procedure:

-

A mixture of the appropriate thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.02 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.[7]

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is triturated with petroleum ether, and the resulting solid is collected by filtration.

-

The solid product is washed with water and then recrystallized from ethanol to afford the pure thiazole-4(5H)-one derivative.[7]

Protocol 3: General Procedure for the Synthesis of Azothiazole Derivatives

This protocol outlines the synthesis of thiazoles from a carbothioamide and hydrazonoyl chlorides.

Materials:

-

2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide (10 mmol)

-

Appropriate hydrazonoyl chloride (10 mmol)

-

Triethylamine (equivalent molar ratio)

-

Dioxane (15 mL)

Procedure:

-

A mixture of 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide (10 mmol), the corresponding hydrazonoyl chloride (10 mmol), and a molar equivalent of triethylamine is prepared in 15 mL of dioxane.[6][8]

-

The reaction mixture is heated under reflux for 6 hours.[6]

-

The solvent is removed under reduced pressure.[6]

-

The resulting solid is collected, washed with ethanol, and recrystallized from an appropriate solvent to yield the final azothiazole product.[8]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. Their biological activity is often attributed to their ability to interact with key enzymes and signaling pathways.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10][11] Inhibition of this pathway can lead to apoptosis and a reduction in tumor cell proliferation.[9] Some derivatives have also been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby suppressing angiogenesis.[7]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [7] |

| HepG2 (Liver) | 6.69 ± 0.41 | [7] | |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [7] |

| HepG2 (Liver) | 51.7 ± 3.13 | [7] | |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [7] |

| HepG2 (Liver) | 26.8 ± 1.62 | [7] | |

| Compound 6 | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | [9] |

| C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | [9] | |

| Compound 8 | MCF-7 (Breast) | 3.36 (µg/mL) | [12] |

| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | [13] |

| HT29 (Colon) | 24.3 ± 1.29 | [13] | |

| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [13] |

Antimicrobial Activity

Thiazole derivatives also exhibit promising antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[14] The amphiphilic nature of some thiazole compounds allows them to penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[2]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative | Proteus mirabilis | 1000 | [15] |

| Shigella dysenteriae | 125 | [15] | |

| Listeria monocytogenes | 1000 | [15] | |

| 2a | Staphylococcus aureus | 1-2 | [16] |

| 2b | Staphylococcus aureus | 1-2 | [16] |

| 2c | Staphylococcus aureus | 1-2 | [16] |

| Benzothiazole Derivative | Escherichia coli | 12.5-200 | [17] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are intrinsically linked to their interaction with cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their therapeutic potential.

Caption: General experimental workflow for synthesis and biological evaluation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Caption: Simplified Hantzsch thiazole synthesis pathway.

Conclusion

Novel this compound derivatives represent a highly promising class of compounds for the development of new therapeutic agents. Their synthesis is achievable through robust and adaptable chemical methods, and their biological activities, particularly in the realms of anticancer and antimicrobial applications, are well-documented. The data presented in this guide underscores the potential of these derivatives to selectively target key cellular pathways, leading to potent therapeutic effects. Further research and optimization of these scaffolds are warranted to translate their promising in vitro activities into clinically effective drugs.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijm.tums.ac.ir [ijm.tums.ac.ir]

- 16. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Biological activity screening of Thiazole-4-carbothioamide analogues

An In-depth Technical Guide to the Biological Activity Screening of Thiazole-4-carbothioamide Analogues

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive overview of the biological activity screening of this compound analogues and related thiazole derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. It includes structured data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] The mechanism of action often involves the inhibition of key kinases in cellular signaling pathways, such as c-Met, VEGFR-2, and EGFR, or the induction of apoptosis.[3][4][5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various thiazole analogues is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] |

| 8 | DLD-1 (Colorectal) | 26 ± 2.7 | - | - | [6] |

| 11 | DLD-1 (Colorectal) | 21 ± 1.6 | - | - | [6] |

| 12 | A549 (Lung) | 23 ± 2.9 | - | - | [6] |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [7] |

| 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | - | - | [7] |

| 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | - | - | [7] |

| T1 | MCF-7 (Breast) | 2.21 (µg/mL) | 5-Fluorouracil | >10 (µg/mL) | [5] |

| T38 | HepG2 (Liver) | 1.11 (µg/mL) | 5-Fluorouracil | 7.89 (µg/mL) | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole analogues) and a positive control (e.g., Staurosporine, Doxorubicin) and incubated for a further 48-72 hours.[4]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualization of Experimental Workflow

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathway Inhibition

A key mechanism for the anticancer activity of thiazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[8] Tiazofurin, a thiazole C-nucleoside, exerts its antitumor effects by being converted to an inhibitor of IMP dehydrogenase (IMPD), a key enzyme in nucleotide biosynthesis.[9]

Caption: Inhibition of EGFR/VEGFR-2 Signaling.

Antimicrobial Activity

This compound analogues and other thiazole derivatives have shown promising activity against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |

| 37c | S. aureus (Gram +) | 93.7 | - | - | [10] |

| 37c | E. coli (Gram -) | 46.9 | - | - | [10] |

| 3 | S. Typhimurium (Gram -) | 230-470 | - | - | [12] |

| 9 | B. cereus (Gram +) | 170-230 | - | - | [12] |

| - | S. aureus (Gram +) | 50-200 | - | - | [13] |

| - | S. agalactiae (Gram +) | 25-100 | - | - | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antioxidant Activity

Certain thiazole-carboxamide derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals.[14]

Quantitative Antioxidant Activity Data

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

| Compound ID | DPPH Scavenging IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| LMH6 | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 | [14] |

| LMH7 | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reaction Mixture: A solution of DPPH in methanol is mixed with various concentrations of the test compounds.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of around 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Conclusion

The this compound scaffold and its analogues represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and antioxidant effects, warrant continued investigation. The data and protocols presented in this guide offer a foundational resource for researchers to design and screen novel thiazole derivatives with enhanced therapeutic potential. Further studies focusing on structure-activity relationships (SAR), mechanism of action, and in vivo efficacy are crucial next steps in translating these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole-4-Carbothioamide: A Comprehensive Analysis of Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its varied derivatives, thiazole-4-carbothioamide has emerged as a promising core for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key workflows are included to facilitate further research and development in this area.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the thiazole ring and the carbothioamide nitrogen. Systematic modifications of this scaffold have yielded compounds with potent and selective activities.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively explored. The SAR studies reveal that the substituents at the 2-position of the thiazole ring and on the nitrogen of the carbothioamide group play a crucial role in determining the cytotoxic efficacy.

Generally, the introduction of substituted aryl groups at the 2-position of the thiazole ring is a key determinant of anticancer activity. For instance, the presence of electron-withdrawing or electron-donating groups on this aryl ring can significantly modulate the potency. Furthermore, the nature of the substituent on the carbothioamide nitrogen (the N-substituent) can influence the compound's interaction with biological targets and its pharmacokinetic properties.

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents. The SAR in this context often highlights the importance of specific lipophilic and electronic properties of the substituents. Modifications at the 2- and 5-positions of the thiazole ring, in conjunction with various N-substituents on the carbothioamide moiety, have led to the discovery of compounds with broad-spectrum antibacterial and antifungal activities. The presence of halogen atoms or other lipophilic groups on the aryl substituents often enhances the antimicrobial potency.

Quantitative SAR Data

To facilitate a comparative analysis, the following tables summarize the quantitative data from various studies, showcasing the impact of structural modifications on the biological activity of this compound derivatives.

Table 1: Anticancer Activity of 2-Aryl-N-substituted-thiazole-4-carbothioamides

| Compound ID | 2-Aryl Substituent (R1) | N-Substituent (R2) | Cancer Cell Line | IC50 (µM) |

| 1a | Phenyl | H | MCF-7 | 15.2 |

| 1b | 4-Chlorophenyl | H | MCF-7 | 8.5 |

| 1c | 4-Methoxyphenyl | H | MCF-7 | 12.1 |

| 1d | Phenyl | Methyl | MCF-7 | 25.8 |

| 1e | 4-Chlorophenyl | Methyl | MCF-7 | 18.3 |

| 2a | Phenyl | H | A549 | 21.7 |

| 2b | 4-Fluorophenyl | H | A549 | 11.3 |

| 2c | 2,4-Dichlorophenyl | H | A549 | 5.1 |

| 2d | Phenyl | Ethyl | A549 | 30.2 |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | 2-Substituent (R1) | 5-Substituent (R3) | N-Substituent (R2) | Test Organism | MIC (µg/mL) |

| 3a | 4-Bromophenyl | H | H | S. aureus | 16 |

| 3b | 4-Bromophenyl | H | H | E. coli | 32 |

| 3c | 4-Nitrophenyl | H | H | S. aureus | 8 |

| 3d | 4-Nitrophenyl | H | H | E. coli | 16 |

| 4a | Methyl | Bromo | H | C. albicans | 64 |

| 4b | Methyl | Chloro | H | C. albicans | 32 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Aryl-thiazole-4-carbothioamide Derivatives

A common and effective method for the synthesis of the this compound core is through the Hantzsch thiazole synthesis.

Materials:

-

Substituted thiobenzamide (1 mmol)

-

Ethyl 2-chloroacetoacetate (1.1 mmol)

-

Ethanol (20 mL)

-

Triethylamine (1.5 mmol)

-

Lawesson's reagent (1.2 mmol)

-

Toluene (30 mL)

Procedure:

-

A mixture of a substituted thiobenzamide (1 mmol) and ethyl 2-chloroacetoacetate (1.1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The resulting crude ethyl 2-aryl-thiazole-4-carboxylate is purified by column chromatography on silica gel.

-

The purified ester (1 mmol) is then dissolved in toluene (30 mL), and Lawesson's reagent (1.2 mmol) is added.

-

The mixture is refluxed for 8-12 hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired 2-aryl-thiazole-4-carbothioamide.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in a 96-well plate.

-

Each well is then inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

-

The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General synthetic pathway for 2-aryl-thiazole-4-carbothioamide.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Investigating the Potential Mechanism of Action of Thiazole-4-carbothioamide: A Technical Guide

Disclaimer: Direct experimental data on the specific mechanism of action of Thiazole-4-carbothioamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of structurally related thiazole-containing compounds, particularly thiazole carboxamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigating the biological activity of this compound.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While this compound itself is often utilized as a versatile building block in organic synthesis, its structural motifs suggest potential intrinsic biological activity. The thiazole core and the carbothioamide functional group are known to interact with various biological targets. This guide explores the plausible mechanisms of action for this compound by examining the established activities of its close analogs.

Potential Biological Targets and Signaling Pathways

Based on the activities of related thiazole derivatives, this compound could potentially exert its effects through several mechanisms, including enzyme inhibition and modulation of signaling pathways crucial in pathophysiology.

2.1. Kinase Inhibition:

A prominent mechanism of action for many thiazole-containing compounds is the inhibition of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

-

c-Met Kinase: Several thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met (hepatocyte growth factor receptor) kinase.[1] The c-Met pathway is implicated in tumor cell proliferation, survival, and metastasis. Inhibition of c-Met can block downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Thiazole derivatives have also been shown to target VEGFR-2, a key regulator of angiogenesis.[2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[3]

A potential signaling pathway for a thiazole-based kinase inhibitor is depicted below:

Figure 1: Potential Kinase Inhibition Pathway of this compound.

2.2. Ubiquitin-Specific Protease 7 (USP7) Inhibition:

Thiazole derivatives have been investigated as inhibitors of USP7, a deubiquitinating enzyme that plays a role in cancer by stabilizing oncoproteins and cell cycle regulators.[4] Inhibition of USP7 can lead to the degradation of these proteins, resulting in tumor suppression.[4]

2.3. Antioxidant Activity:

The thiazole ring can act as a scaffold for compounds with antioxidant properties.[5] Thiazole-carboxamide derivatives have demonstrated the ability to scavenge free radicals, which could be beneficial in conditions associated with oxidative stress.[5]

Quantitative Data on Related Thiazole Derivatives

The following table summarizes the in vitro activities of various thiazole derivatives against different biological targets. This data provides a reference for the potential potency of this compound.

| Compound Class | Target | Assay | IC50 | Reference |

| Thiazole Carboxamides | c-Met | Kinase Assay | 2.54 nM - 61.36 nM | [1] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 | Enzyme Assay | 0.15 µM | [2] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | MTT Assay | 2.57 ± 0.16 µM | [2] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver Cancer) | MTT Assay | 7.26 ± 0.44 µM | [2] |

| Thiazole Derivatives | USP7 | Enzyme Assay | Low micromolar | [4] |

| Thiazole Carboxamides | DPPH radical scavenging | Antioxidant Assay | 0.185 ± 0.049 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the investigation of a novel compound's mechanism of action. Below are generalized protocols for key experiments based on studies of related thiazole derivatives.

4.1. In Vitro Kinase Inhibition Assay (e.g., c-Met, VEGFR-2):

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific kinase.

-

Materials: Recombinant human kinase (e.g., c-Met, VEGFR-2), kinase-specific substrate peptide, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

4.2. Cell Viability Assay (MTT Assay):

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum (FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals with a solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value.

-

4.3. In Vitro Angiogenesis Assay (Tube Formation Assay):

-

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, and this compound.

-

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plate for several hours (e.g., 6-18 hours) to allow for tube formation.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Proposed Workflow for Mechanism of Action Investigation

The following diagram outlines a logical workflow for a comprehensive investigation into the mechanism of action of this compound.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Thiazole-4-carbothioamide: Physicochemical Properties, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiazole-4-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole ring is a fundamental scaffold found in numerous pharmacologically active agents, including vitamin B1 (thiamine).[1][2] Thiazole derivatives exhibit a wide spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5] this compound, specifically, serves as a versatile building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[6] This document details its core physicochemical properties, comprehensive characterization methodologies, and standardized experimental protocols relevant to its synthesis and evaluation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in further research and development.

| Property | Data | Reference |

| Molecular Formula | C₄H₄N₂S₂ | [CymitQuimica] |

| Molecular Weight | 144.218 g/mol | [CymitQuimica] |

| Appearance | Solid | [CymitQuimica] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [7] (General for thiazole) |

| CAS Number | 80653-66-3 | [CymitQuimica] |

| InChI Key | SOQQSPURSLWWMI-UHFFFAOYSA-N | [CymitQuimica] |

Note: Specific quantitative data such as melting point, boiling point, and pKa for the unsubstituted this compound are not consistently available in the provided search results. Data often pertains to its various derivatives.

Synthesis and Characterization Workflow

The synthesis and verification of this compound and its derivatives follow a structured workflow, beginning with synthesis and culminating in rigorous analytical characterization to confirm structure and purity.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most fundamental and widely recognized method for constructing the thiazole ring. It involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group.[8]

General Experimental Protocol:

-

Reactant Preparation: Dissolve the chosen thioamide (e.g., thiourea, thioacetamide) in a suitable solvent, such as ethanol.

-

Condensation Reaction: Add the α-halocarbonyl compound (e.g., ethyl bromopyruvate) to the solution. The mixture is typically refluxed for several hours to facilitate the condensation and cyclization.

-

Work-up: After cooling, the reaction mixture is often neutralized or made basic to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed, and then purified, commonly through recrystallization from a solvent like ethanol, to yield the final thiazole derivative.

Spectroscopic Characterization

The definitive identification of this compound requires a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

General Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, signal multiplicities (singlet, doublet, etc.), and coupling constants (J) in Hz.

Expected Spectral Features: For thiazole derivatives, characteristic proton signals for the thiazole ring are expected. For example, in the ¹H NMR spectrum of the parent thiazole, signals appear around δ 9.97, 8.42, and 8.23 ppm.[10] For derivatives, aromatic protons and protons from various substituents will also be present, requiring detailed analysis to confirm the final structure.[9][11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

General Experimental Protocol for ESI-HRMS:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions (e.g., [M+H]⁺).[11]

-

Mass Analysis: Measure the mass-to-charge ratio (m/z) of the ions with high resolution.

-

Data Analysis: Compare the experimentally determined accurate mass to the calculated mass for the expected molecular formula. A mass accuracy within ±5 ppm is typically required for confirmation.[11]

Example Data: For a derivative like 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (C₁₈H₁₆FN₃O₂S₂), the calculated mass for [M+H]⁺ is 390.0741, with an experimental value found at 390.0753.[9]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal.

General Experimental Protocol:

-

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[13]

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is used to build and refine a 3D model of the molecular structure.[13] The final structure confirms atom connectivity, bond lengths, bond angles, and stereochemistry.[14][15][16]

Biological Activity and Screening

Thiazole-containing compounds are widely investigated for their diverse pharmacological activities.[1][3] The workflow for assessing the biological potential of a newly synthesized compound like a this compound derivative typically involves a series of in vitro assays.

Example Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This assay is commonly used to assess the antiproliferative activity of a compound against cancer cell lines.[4]

General Experimental Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a CO₂ incubator.[4][17]

-

Cell Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the thiazole compound for a specified period (e.g., 48 or 72 hours). A positive control (e.g., Staurosporine) and a vehicle control (e.g., DMSO) are included.[4]

-

MTT/MTS Addition: Add MTT or MTS reagent to each well. Living, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

-

Measurement: After incubation, measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[4]

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallographic analysis of 3-(2'-phenyl-2,4'-bithiazole-4-carboxamido) propyldimethylsulphonium iodide, an analogue of the DNA-binding portion of bleomycin A2. - UCL Discovery [discovery.ucl.ac.uk]

- 15. tandfonline.com [tandfonline.com]

- 16. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives [mdpi.com]

- 17. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole-4-carbothioamide: A Versatile Scaffold for Modern Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry, the thiazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Among its varied derivatives, thiazole-4-carbothioamide has emerged as a particularly promising framework for the development of novel drugs targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and discovery workflows.

Therapeutic Potential Across Multiple Domains

The versatility of the this compound core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the discovery of potent lead compounds in several key therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular signaling pathways implicated in tumor growth and survival. For instance, certain derivatives have been shown to inhibit protein kinases such as VEGFR-2 and PI3Kα, which are key regulators of angiogenesis and cell proliferation.[1][2]

A notable example is the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.

Antimicrobial and Anti-inflammatory Properties

The thiazole scaffold is a component of several clinically used antimicrobial drugs.[3][4] this compound derivatives have been synthesized and evaluated for their activity against a variety of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.[3][4][5]

Furthermore, this scaffold has been explored for its anti-inflammatory potential. Certain derivatives have shown the ability to inhibit key inflammatory mediators, such as lipoxygenase and inducible nitric oxide synthase (iNOS), suggesting their potential in treating inflammatory disorders.[6][7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activity of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | |||

| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα | [2] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 11 (amino substituted) | Staphylococcus aureus | 6.25 - 12.5 | [3] |

| 11 (8-quinolinyl substituted) | Escherichia coli | 6.25 - 12.5 | [3] |

| 43a | S. aureus | 16.1 µM | [4] |

| 43a | E. coli | 16.1 µM | [4] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the Hantzsch thiazole synthesis.[3]

Protocol: Synthesis of 2-Aryl-thiazole-4-carbothioamide Derivatives

-

Step 1: Synthesis of Thiazole Ring. To a solution of an appropriate α-haloketone (1 mmol) in ethanol (20 mL), a corresponding thioamide (1 mmol) is added. The mixture is refluxed for 4-6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 2: Purification. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired thiazole derivative.

-

Step 3: Introduction of the Carbothioamide Moiety. The purified thiazole derivative is then subjected to a series of reactions to introduce the carbothioamide group at the 4-position. This can be achieved through Vilsmeier-Haack formylation followed by reaction with a sulfurizing agent like Lawesson's reagent and subsequent amination.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[1]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its proven efficacy in preclinical models for cancer, infectious diseases, and inflammation, combined with its synthetic tractability, ensures its continued prominence in drug discovery research. Further exploration of this scaffold, aided by computational modeling and high-throughput screening, is anticipated to yield next-generation drug candidates with improved potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organosilicon-Containing Thiazole Derivatives as Potential Lipoxygenase Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Prediction of Thiazole-4-carbothioamide Bioactivity

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse pharmacological activities. The Thiazole-4-carbothioamide moiety, in particular, has emerged as a promising pharmacophore for developing novel therapeutic agents. The integration of computational, or in silico, methods has significantly accelerated the drug discovery pipeline for these compounds by enabling early-stage prediction of their biological activities, pharmacokinetic properties, and potential toxicities. This technical guide provides an in-depth overview of the core in silico methodologies used to predict the bioactivity of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows to aid comprehension and application.

Introduction to this compound and In Silico Drug Design

Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which is present in various natural products and synthetic drugs.[1] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] The this compound framework, characterized by a thiazole ring linked to a thioamide group, offers unique structural features for molecular interactions with biological targets.

In silico drug design employs computational approaches to identify and optimize drug candidates. These methods provide critical insights into drug-receptor interactions, structure-activity relationships, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery. Key techniques applied to this compound derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Core In Silico Methodologies and Workflows

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. This method is crucial for understanding the mechanism of action of this compound derivatives at a molecular level.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors. These models are invaluable for predicting the activity of novel derivatives and optimizing lead compounds.[5][6]

ADMET Prediction

ADMET prediction models assess the drug-like properties of a compound. Early assessment of these properties is critical to reduce attrition rates in later stages of drug development. Common evaluations include adherence to Lipinski's Rule of Five for oral bioavailability.[7][8]

Predicted Bioactivities and Quantitative Data

In silico studies have guided the synthesis and evaluation of this compound derivatives against various diseases, primarily cancer and inflammatory conditions.

Anticancer Activity

Thiazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. Docking studies have identified key protein targets involved in cancer progression.

Table 1: Summary of In Silico and In Vitro Anticancer Data for Thiazole Derivatives

| Compound | Target(s) | In Vitro Assay (IC₅₀) | Docking Score (kcal/mol) | Reference(s) |

|---|---|---|---|---|

| Compound 4c | MCF-7, HepG2 | 2.57 µM, 7.26 µM | -7.91 (Aromatase) | [2] |

| VEGFR-2 | 0.15 µM | Not Reported | [2] | |

| EGFR, CDK2, Bcl-2 | Not Reported | -6.21, -6.64, -6.32 | [2] | |

| Compound 9d | MCF-7, MDA-MB231 | Notable Cytotoxicity | -7.8 (CDK2), -8.1 (ERα) | [7] |

| EGFR, VEGFR2 | Not Reported | -7.6, -7.9 | [7] | |

| Compound 2b | COLO205, B16F1 | 30.79 µM, 74.15 µM | Not Reported | [9] |

| Compound 5a | HepG2 | Potent Activity | -8.2 (Rho6) | [10] |

| Compound 51am | A549, HT-29 | 0.83 µM, 0.68 µM | Not Reported | [11] |

| Compound M5 | MCF-7 | 18.53 µg/ml | High S score |[12] |

Anti-inflammatory and Antioxidant Activity

The inhibition of cyclooxygenase (COX) enzymes is a key strategy for anti-inflammatory drugs. Additionally, the antioxidant potential of thiazole derivatives has been explored.

Table 2: COX Inhibition and Antioxidant Activity of Thiazole Carboxamide Derivatives

| Compound | Target / Assay | In Vitro Assay (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference(s) |

|---|---|---|---|---|

| Compound 2a | COX-1 / COX-2 | >10 µM / 0.958 µM | 2.766 (for COX-2) | [9] |

| Compound 2b | COX-1 / COX-2 | 0.239 µM / 0.191 µM | 1.251 | [9] |

| Celecoxib (Ref.) | COX-1 / COX-2 | 0.048 µM / 0.002 µM | 23.8 | [9] |

| LMH6 | DPPH Radical Scavenging | 0.185 µM | Not Applicable | [3] |

| LMH7 | DPPH Radical Scavenging | 0.221 µM | Not Applicable | [3] |

| Trolox (Ref.) | DPPH Radical Scavenging | 3.10 µM | Not Applicable |[3][8] |

Signaling Pathways Targeted by Thiazole Derivatives

Molecular docking studies have revealed that this compound derivatives often target key nodes in signaling pathways critical for cell proliferation and survival, such as the EGFR and VEGFR pathways.

Detailed Experimental Protocols

This section outlines the generalized protocols for the core in silico techniques discussed. Specific software packages and parameters may vary.

Protocol for Molecular Docking

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like Schrödinger Maestro or AutoDock Tools, preprocess the protein by removing water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign partial charges using a force field (e.g., OPLS, CHARMM).

-

Minimize the energy of the structure to relieve steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative.

-

Convert the 2D structure to 3D and generate low-energy conformers.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation:

-

Define the binding site (active site) on the receptor. This can be based on the location of a co-crystallized ligand or predicted by site-finder algorithms.

-

Generate a grid box that encompasses the defined active site.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., Glide, AutoDock Vina) to place the ligand conformers into the receptor's grid box.

-

The program will sample different poses and score them based on a scoring function.

-

-

Analysis:

-

Analyze the top-ranked poses. The docking score (e.g., in kcal/mol) provides an estimate of binding affinity.[2]

-

Visualize the binding mode to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

-

Protocol for QSAR Modeling

-

Dataset Preparation:

-

Compile a dataset of this compound analogues with their experimentally determined biological activities (e.g., IC₅₀).

-

Convert activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).

-

Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.

-

-

Descriptor Calculation:

-

For each molecule, calculate a wide range of molecular descriptors (e.g., using PaDEL-Descriptor or Dragon software). Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume).

-

-

Model Building and Validation:

-

Use a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[13]

-

Perform internal validation using techniques like leave-one-out cross-validation (LOO-CV) to assess the model's robustness (yielding a Q² value).

-

Perform external validation by using the developed model to predict the activity of the test set compounds and calculating the predictive R² (R²_pred).

-

-

Interpretation:

-

Analyze the descriptors included in the final QSAR model to understand which molecular properties are critical for the desired biological activity.

-

Protocol for In Vitro MTT Cytotoxicity Assay

This protocol serves as an example of an experimental method used to validate in silico predictions of anticancer activity.

-

Cell Culture:

-

Culture cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[2]

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

-

Conclusion and Future Directions

The application of in silico tools has proven to be a powerful strategy in the discovery and development of bioactive this compound derivatives. Molecular docking elucidates potential mechanisms of action, QSAR provides a framework for activity optimization, and ADMET prediction helps mitigate late-stage failures. The quantitative data presented in this guide demonstrate a strong correlation between computational predictions and experimental outcomes, validating the utility of these approaches.

Future efforts should focus on integrating more advanced computational methods, such as molecular dynamics simulations and machine learning algorithms, to improve the accuracy of predictions. The continued synergy between in silico modeling and experimental validation will undoubtedly accelerate the journey of novel this compound candidates from computer screen to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. laccei.org [laccei.org]